molecular formula C10H10F2O B2568403 4,4-difluoro-3-phenylbut-3-en-1-ol CAS No. 503560-36-9

4,4-difluoro-3-phenylbut-3-en-1-ol

Cat. No.: B2568403
CAS No.: 503560-36-9
M. Wt: 184.186
InChI Key: WLGSNKCKPIISOY-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-phenylbut-3-en-1-ol is an organic compound with the molecular formula C₁₀H₁₀F₂O It is characterized by the presence of two fluorine atoms and a phenyl group attached to a butenol backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-3-phenylbut-3-en-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-difluoro-1-phenyl-3-buten-1-one with a reducing agent to yield the desired alcohol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-phenylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Further reduction can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, Pd/C in hydrogen atmosphere.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: 4,4-difluoro-3-phenylbut-3-en-1-one.

    Reduction: 4,4-difluoro-3-phenylbutan-1-ol.

    Substitution: Various substituted phenylbutenols depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-3-phenylbut-3-en-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4,4-difluoro-3-phenylbut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-10(12)9(6-7-13)8-4-2-1-3-5-8/h1-5,13H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGSNKCKPIISOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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